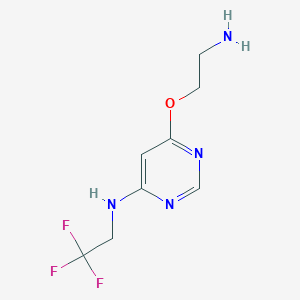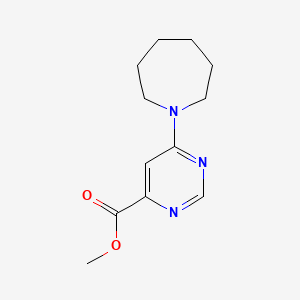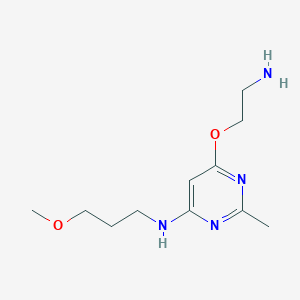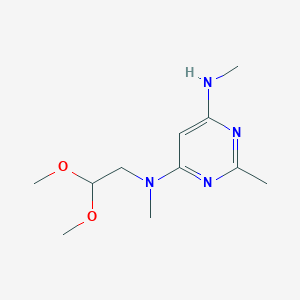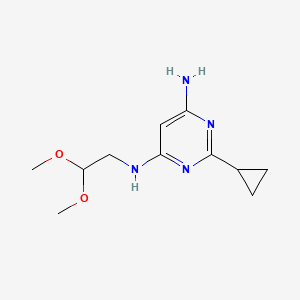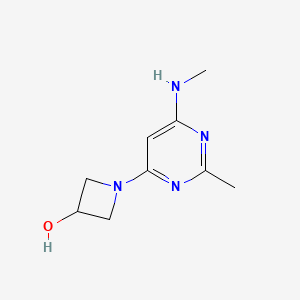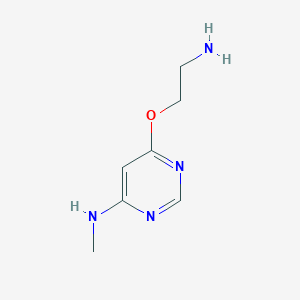
2-Ciclopentil-3,3-dimetilmorfolina
Descripción general
Descripción
2-Cyclopentyl-3,3-dimethylmorpholine is a cyclic tertiary amine known for its utility as a chiral ligand in asymmetric catalysis. This compound has garnered attention in various fields of organic synthesis, including pharmaceuticals, agrochemicals, and fine chemicals.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-3,3-dimethylmorpholine is widely used in scientific research due to its versatility:
Chemistry: It serves as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Its derivatives are studied for their biological activity and potential therapeutic applications.
Medicine: It is explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and agrochemicals, contributing to the development of new materials and products.
Mecanismo De Acción
Target of Action
The primary targets of “2-Cyclopentyl-3,3-dimethylmorpholine” are likely to be cellular receptors or enzymes that interact with morpholine derivatives. Morpholine and its derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “2-Cyclopentyl-3,3-dimethylmorpholine” affects. Morpholine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Cyclopentyl-3,3-dimethylmorpholine” would depend on factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of “2-Cyclopentyl-3,3-dimethylmorpholine” would depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "2-Cyclopentyl-3,3-dimethylmorpholine" .
Análisis Bioquímico
Dosage Effects in Animal Models
The effects of 2-Cyclopentyl-3,3-dimethylmorpholine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical reactions or modulating metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
2-Cyclopentyl-3,3-dimethylmorpholine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate these processes It can influence metabolic flux, leading to changes in the levels of specific metabolites For example, it may interact with enzymes involved in the synthesis or degradation of certain molecules, thereby altering their concentrations within the cell
Subcellular Localization
2-Cyclopentyl-3,3-dimethylmorpholine’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity, gene expression, and metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-3,3-dimethylmorpholine typically involves the cyclization of appropriate amino alcohols. One common method includes the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often involve the use of transition metal catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-Cyclopentyl-3,3-dimethylmorpholine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentyl-3,3-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring is retained while substituents are modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the cyclopentyl and dimethyl substituents.
2,2-Dimethylmorpholine: Similar in structure but without the cyclopentyl group.
3,3-Dimethylmorpholine: Lacks the cyclopentyl group but retains the dimethyl substituents.
Uniqueness
2-Cyclopentyl-3,3-dimethylmorpholine is unique due to its specific substituents, which enhance its chiral properties and make it a valuable ligand in asymmetric catalysis. Its structural features provide distinct steric and electronic environments, differentiating it from other morpholine derivatives.
Propiedades
IUPAC Name |
2-cyclopentyl-3,3-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(2)10(13-8-7-12-11)9-5-3-4-6-9/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPAQRRAIHNSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)C2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




